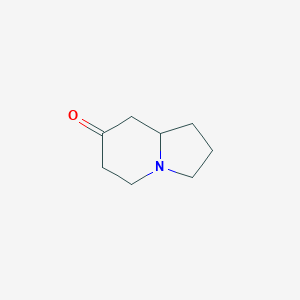

Hexahydroindolizin-7(1H)-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(9)6-8/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTKSBAHMPWPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CCN2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of Hexahydroindolizin 7 1h One and Its Complex Derivatives

Cycloaddition Reactions in Hexahydroindolizinone Construction

Cycloaddition reactions represent a powerful and convergent approach to the hexahydroindolizinone framework, enabling the rapid assembly of the bicyclic system with high stereocontrol.

[3+2] Annulation Strategies: Pyridinium (B92312) Ylide and Alkyne/Alkene Cycloadditions

The [3+2] cycloaddition of pyridinium ylides with alkenes or alkynes is a versatile method for constructing the indolizine (B1195054) core. nih.gov This reaction involves the generation of a pyridinium ylide, typically stabilized by an electron-withdrawing group, which then acts as a three-atom component in the cycloaddition.

In a typical sequence, a quaternary pyridinium salt is treated with a base to form the pyridinium ylide dipole. This ylide then reacts with an alkene, often a Michael acceptor, to yield a tetrahydroindolizine adduct. nih.gov Subsequent oxidation or elimination steps can lead to the aromatic indolizine. For the synthesis of hexahydroindolizinones, further reduction of the resulting cycloadduct is necessary.

A notable advancement in this area is the palladium-catalyzed regioselective [3+2] annulation of N-methylpyridinium ylides with alkenes, which provides access to 3-unsubstituted indolizine derivatives. rsc.org This method demonstrates excellent functional group tolerance and can be performed on a gram scale. rsc.org Furthermore, photoinduced [3+2] cycloadditions of N-N pyridinium ylides, proceeding through a triplet-state diradical intermediate, have been developed for the diastereoselective synthesis of pyridyl-substituted lactams. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Pyridinium Ylide | 1-Chloro-2-nitrostyrenes | Base | Tetrahydroindolizine | nih.gov |

| N-Methylpyridinium Ylide | Alkenes | Palladium catalyst | 3-Unsubstituted Indolizine | rsc.org |

| N-N Pyridinium Ylide | Alkenes | Photosensitizer | Pyridyl Lactam | nih.gov |

Hetero Diels-Alder Cycloadditions

The hetero-Diels-Alder reaction provides a highly stereoselective and concise route to the hexahydroindolizine skeleton. mdpi.com This [4+2] cycloaddition typically involves the reaction of a diene with a heterodienophile, such as an imine or a nitroso compound. pageplace.de

A common strategy employs Δ¹-pyrroline as the dienophile, which reacts with a monoactivated diene in the presence of a Lewis acid catalyst like indium triflate. This reaction proceeds with high endo selectivity to form a bicyclic cycloadduct. Subsequent steps, including desilylation, epimerization, and catalytic hydrogenation, lead to the desired hexahydroindolizinone derivative. mdpi.com This methodology is versatile, allowing for the introduction of various substituents by choosing appropriately substituted dienes. The stereochemical outcomes of these reactions have been validated by computational studies. mdpi.com The use of cross-conjugated enaminones as heterodienes in reactions with sulphene has also been explored, with theoretical calculations supporting the feasibility of such cycloadditions. ajol.info

Intramolecular [3+2] Cycloadditions (e.g., of nitrones)

Intramolecular [3+2] cycloadditions, particularly those involving nitrones, are a powerful tool for the synthesis of complex polycyclic systems containing the hexahydroindolizinone core. rsc.orgresearchgate.net In this approach, a nitrone and an alkene are tethered within the same molecule. Upon heating or in the presence of a catalyst, the nitrone undergoes an intramolecular cycloaddition with the alkene to form an isoxazolidine-fused bicyclic system. rsc.orgresearchgate.net

The regioselectivity of the intramolecular cycloaddition is influenced by the length and nature of the tether connecting the nitrone and the alkene. rsc.org The resulting isoxazolidine (B1194047) can then be reductively cleaved to afford an amino alcohol, which can be further manipulated to yield the target hexahydroindolizinone. This strategy has been successfully applied to the total synthesis of various natural products. rsc.org An interesting variation involves a cascade sequence where the conjugate addition of an oxime to a diene generates a transient nitrone that undergoes a spontaneous intramolecular dipolar cycloaddition. bris.ac.uk Enantioselective methods for the synthesis of cyclic nitrones have also been developed, further expanding the utility of this approach. ethz.ch

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers efficient and selective methods for the construction of the hexahydroindolizinone ring system, often through cascade reactions that form multiple bonds in a single operation.

Palladium-Catalyzed Alkene Carboamination and Cascade Reactions

Palladium-catalyzed reactions are at the forefront of modern synthetic organic chemistry, and their application to the synthesis of nitrogen heterocycles is well-documented. nih.govnih.govumich.edu Palladium-catalyzed alkene carboamination involves the coupling of an aryl or alkenyl halide with an amine containing a pendant alkene. nih.gov This transformation forms a new C-N and C-C bond, constructing the heterocyclic ring in a single step.

For the synthesis of hexahydroindolizinone precursors, a pent-4-enylamine derivative can be coupled with an aryl triflate in the presence of a palladium catalyst. nih.gov The mechanism of these reactions can vary, with some proceeding via syn-aminopalladation and others via anti-aminopalladation, depending on the nitrogen protecting group and reaction conditions. nih.govnih.gov

Palladium-catalyzed cascade reactions, initiated by C(sp³)–H functionalization, have also emerged as a powerful strategy for constructing complex heterocyclic systems. mdpi.comvu.nl These reactions can involve a sequence of steps, such as C-H activation, olefination, and annulation, to build the hexahydroindolizinone framework from simpler starting materials. mdpi.com

| Reaction Type | Substrates | Catalyst System | Key Features | Reference(s) |

| Alkene Carboamination | Pent-4-enylamine derivatives, Aryl triflates | Pd(0) or Pd(II) complexes | Forms C-N and C-C bonds in one step | nih.govnih.gov |

| Cascade C-H Olefination/Annulation | Free carboxylic acids, Alkenes | Pd(II) with amino acid ligand | Forms lactone precursors | mdpi.com |

| Tandem N-Arylation/Carboamination | 2-Allylaniline derivatives, 1,2-Dihalobenzenes | Palladium catalyst | Forms polycyclic nitrogen heterocycles | umich.edu |

Copper-Catalyzed Annulation Processes

Copper-catalyzed reactions have gained prominence as a cost-effective and sustainable alternative to palladium catalysis. nih.govorganic-chemistry.org Copper-catalyzed annulation processes have been developed for the synthesis of various heterocyclic compounds, including those related to the hexahydroindolizinone core.

One notable example is the copper(II) acetate-promoted oxidative [3+2] annulation of nitroalkenes with in situ generated pyridinium ylides. rsc.org This method provides access to functionalized indolizines, which can be further reduced to the hexahydroindolizinone skeleton. The reaction is applicable to a wide range of nitroalkenes and pyridinium salts. rsc.orgchemrxiv.org Additionally, copper-catalyzed annulation-cyanotrifluoromethylation of 1,6-enynes has been developed to synthesize 1-indanones, demonstrating the potential of copper catalysis in constructing complex carbocyclic and heterocyclic systems. frontiersin.orgnih.gov Visible-light-induced excited-state copper catalysis has also been employed for the [4+1] annulation of acrylamides and aroyl chlorides to produce α,β-unsaturated-γ-lactams, which are valuable synthetic intermediates. nih.govorganic-chemistry.org

Rhodium(III)-Catalyzed Cyclizations

Rhodium(III)-catalyzed reactions, particularly those involving C-H activation, have emerged as a powerful tool for the construction of complex heterocyclic systems. rsc.orgnih.govrsc.orgsioc-journal.cn These reactions often proceed under mild conditions and exhibit high functional group tolerance. In the context of indolizine synthesis, rhodium catalysis has been utilized to create substituted indolizine derivatives through various annulation strategies. nih.govrsc.orgsioc-journal.cn

While a direct rhodium(III)-catalyzed synthesis of unsubstituted hexahydroindolizin-7(1H)-one is not extensively documented, the synthesis of related indolizinone structures highlights the potential of this methodology. For instance, rhodium(III)-catalyzed C–H activation and annulation of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones have been shown to produce indanones, demonstrating the catalyst's ability to forge new rings through C-H functionalization. rsc.org The synthesis of isoquinolones and indolizinones has also been achieved through the intermolecular annulation of O-substituted N-hydroxybenzamides or N-hydroxyacrylamides with 2-acetylenic aldehydes or ketones, showcasing the versatility of rhodium catalysis in constructing nitrogen-containing bicyclic systems.

A plausible pathway to this compound using this methodology could involve the rhodium(III)-catalyzed cyclization of a suitably functionalized acyclic precursor containing both a nitrogen atom and a latent carbonyl group. The reaction would likely proceed through a directed C-H activation, followed by intramolecular cyclization to form the bicyclic core.

Gold-Catalyzed Cascade Hydroarylation/Cycloaromatization Reactions

Gold catalysis has gained prominence in organic synthesis due to the unique ability of gold complexes to activate alkynes and allenes towards nucleophilic attack. nih.govbeilstein-journals.orgd-nb.inforsc.orgfrontiersin.org This reactivity has been harnessed in cascade reactions to construct complex molecular architectures from simple starting materials. Gold-catalyzed cascade reactions involving hydroarylation and cycloaromatization are particularly effective for the synthesis of nitrogen-containing heterocycles. nih.gov

One notable application of this methodology is the synthesis of electron-rich arene-fused hexahydroquinolizinones. nih.gov In this approach, a gold-catalyzed amide cyclization onto an alkyne serves as the trigger for a cascade process that culminates in a Ferrier rearrangement. This strategy allows for the efficient formation of bicyclic piperidin-4-ones. While this specific example leads to a quinolizinone, the underlying principles are applicable to the synthesis of the related this compound core. The key would be the design of a substrate where an intramolecular hydroarylation/cyclization cascade, initiated by gold-catalyzed alkyne activation, leads to the desired indolizidine framework.

For example, a starting material containing a pyrrolidine (B122466) ring tethered to a propargyl group could undergo a gold-catalyzed intramolecular hydroarylation, where a C-H bond from the pyrrolidine ring adds across the alkyne. Subsequent cyclization and functional group manipulation would then yield the target this compound.

Titanium-Mediated Reductive Cross-Coupling Reactions

Titanium-mediated reductive cross-coupling reactions offer a powerful method for the formation of carbon-carbon bonds. nih.gov Low-valent titanium species, typically generated in situ, can mediate the coupling of various functional groups, including imines and alkynes, to produce stereodefined products. nih.gov This methodology has found application in the synthesis of complex alkaloids.

A notable example is the synthesis of stereodefined allylic amines through the titanium-mediated reductive cross-coupling of imines with terminal alkynes. nih.gov In this reaction, a low-valent titanium species reacts with an imine to form a titanium-imine complex, which then couples with a terminal alkyne to afford an azatitanacyclopentene with high regioselectivity. Hydrolysis of this intermediate yields the desired allylic amine.

While a direct application to the synthesis of this compound is not explicitly described, this methodology could be adapted to construct the indolizidine core. For instance, an intramolecular version of this reaction, starting with a substrate containing both an imine and an alkyne, could lead to the formation of the bicyclic system. The resulting unsaturated indolizine could then be selectively reduced and oxidized to afford this compound.

Domino and Cascade Reaction Sequences

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to complex molecule synthesis. These strategies minimize the number of purification steps, reduce waste, and often allow for the construction of complex stereochemical arrays with high control.

Tandem Benzannulation/Ring-Closing Metathesis Strategies

Tandem benzannulation/ring-closing metathesis (RCM) has been developed as a strategy for the synthesis of benzo-fused nitrogen heterocycles. This approach typically involves the formation of a substituted aniline (B41778) derivative through a benzannulation reaction, which is then subjected to RCM to construct the heterocyclic ring. While this method is powerful for creating aromatic systems, its direct application to the saturated this compound core is less common. However, it could be envisioned as a route to a precursor that is subsequently reduced.

A more relevant metathesis-based approach to the hexahydroindolizinone core was demonstrated in the synthesis of a substituted derivative. temple.edu In this synthesis, a piperidone was subjected to ring-closing metathesis using Grubbs' 2nd generation catalyst to afford (S)-2,3,8,8a-tetrahydroindolizin-7(1H)-one. ku.edu This intermediate is a close precursor to the target compound, requiring only reduction of the double bond.

| Catalyst | Substrate | Product | Yield | Reference |

| Grubbs' 2nd generation catalyst | (S)-1-(but-2-en-1-yl)-5-vinyl-piperidine-2,6-dione | (S)-2,3,8,8a-Tetrahydroindolizin-7(1H)-one | Not specified | ku.edu |

Aza-Prins Type Cyclizations and Intramolecular Friedel-Crafts/Ritter Reactions

The aza-Prins cyclization is a powerful reaction for the stereoselective synthesis of nitrogen-containing heterocycles. sci-hub.senih.govresearchgate.netrsc.org This reaction involves the cyclization of an N-acyliminium ion, generated in situ from a hydroxylactam, onto a tethered alkene. The resulting carbocation can then be trapped by a variety of nucleophiles, including in tandem Ritter or Friedel-Crafts reactions.

A highly relevant example is the synthesis of amido and phenyl-substituted hexahydroindolizin-3(2H)-ones. sci-hub.seacs.org In this work, N-homoallyl imides were treated with boron trifluoride etherate to generate cyclic N-acyliminium ions. These intermediates underwent an endo-trig aza-Prins type cyclization, and the resulting carbocation was trapped by an intermolecular Ritter reaction with various nitriles or a Friedel-Crafts reaction with electron-rich arenes. sci-hub.seacs.org These reactions proceeded with high diastereoselectivity to afford the corresponding substituted hexahydroindolizin-3(2H)-ones. sci-hub.se

While this methodology yields the 3-oxo isomer, its principles are directly applicable to the synthesis of the 7-oxo target. A suitably substituted precursor, upon undergoing a similar aza-Prins/Ritter or aza-Prins/Friedel-Crafts cascade, could provide access to derivatives of this compound. For instance, the synthesis of (±)-epi-indolizidine 167B and 209D has been achieved using an aza-Prins cyclization of cyclic N-acyliminium ions mediated by p-toluenesulfonic acid. rsc.org

| Precursor | Reagents | Product | Yield | Reference |

| 1-(but-3-en-1-yl)-5-hydroxypyrrolidin-2-one | BF3·Et2O, MeCN | 7-(2-oxopropyl)hexahydroindolizin-3(2H)-one | 81% | sci-hub.se |

| 1-(but-3-en-1-yl)-5-hydroxypyrrolidin-2-one | BF3·Et2O, PhCN | 7-benzamidohexahydroindolizin-3(2H)-one | 65% | sci-hub.se |

Intramolecular Nucleophilic Acyl Substitution (INAS) Reactions

Intramolecular nucleophilic acyl substitution (INAS) is a fundamental and widely used reaction for the construction of cyclic compounds, particularly lactams. masterorganicchemistry.comlibretexts.org This reaction involves the attack of an intramolecular nucleophile on an activated carboxylic acid derivative, leading to cyclization and formation of the ring system.

A biomimetic approach utilizing an acetal (B89532) as a pro-nucleophile has been developed for the synthesis of bicyclic alkaloids, including hexahydroindolizin-5(1H)-one. rsc.org In this strategy, a hydroxylactam precursor is treated with p-toluenesulfonic acid to promote cyclization, presumably through an N-acyliminium ion intermediate that is then attacked by the pro-nucleophile. This method has been used to prepare various substituted hexahydroindolizin-5(1H)-one derivatives in good yields. rsc.org Although this leads to the 5-oxo isomer, the general strategy of using an INAS reaction is a cornerstone in the synthesis of the hexahydroindolizinone core.

A fluoride-induced intramolecular Michael addition of a propargylsilane onto a dihydropyridone has also been employed for the stereoselective construction of allenylidene indolizidinones, which are derivatives of this compound. thieme-connect.com This reaction proceeds in good to excellent yields and with high diastereoselectivity. thieme-connect.com

| Precursor | Reagents | Product | Yield | Reference |

| N-(prop-2-yn-1-yl)-2-(2-((trimethylsilyl)methyl)allyl)but-3-enamide | Ytterbium(III) triflate, then fluoride (B91410) source | Allenylidene indolizidinone derivative | Good to excellent | thieme-connect.com |

| Hydroxylactam derivative | p-Toluenesulfonic acid | Hexahydroindolizin-5(1H)-one derivative | 82-91% | rsc.org |

Radical-Induced Cyclization Pathways

Radical cyclization reactions represent a powerful strategy for the construction of cyclic systems, including the indolizidine core fundamental to this compound. These reactions proceed through radical intermediates and are valued for their high functional group tolerance and mild reaction conditions. clockss.org The general mechanism involves three key steps: selective radical generation, an intramolecular cyclization step, and subsequent quenching of the cyclized radical to form the final product. wikipedia.org

The formation of the indolizidinone skeleton can be achieved through the intramolecular addition of α-acylamino radicals. nih.gov For instance, the synthesis of (-)-indolizidine 223AB has been accomplished via the radical cyclization of a β-aminoacrylate derivative, demonstrating the utility of this approach for creating stereodefined bicyclic alkaloids. nih.gov Another innovative method involves a radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides, which provides straightforward access to structurally diverse methylthio-substituted indolizines. rsc.org

These pathways can be categorized into two main types. Type I cyclizations involve the homolytic cleavage of a carbon-heteroatom bond to generate a carbon-centered radical. Type II, known as radical addition-cyclization, generates the key radical intermediate by the addition of an external radical to a multiple bond within the substrate. clockss.org An example of the latter is the thiyl radical-induced cyclization of dienes. clockss.org Furthermore, free-radical intramolecular cyclization of precursors like o-bromophenyl-substituted pyrrolylpyridinium salts using systems such as tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN) has been developed to synthesize a range of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons, highlighting the versatility of radical methods in creating complex fused heterocyclic systems. beilstein-journals.org

Table 1: Overview of Radical Cyclization Strategies for Indolizidine Scaffolds

| Strategy | Precursor Type | Key Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| α-Acylamino Radical Addition | Allenes / Olefins | - | Indolizidinones, Pyrrolizidinones | nih.gov |

| β-Aminoacrylate Cyclization | β-aminoacrylate derivative | Radical Initiator | (-)-Indolizidine 223AB | nih.gov |

| Cross-Coupling/Cyclization | 2-(pyridin-2-yl)acetate, Sulfoxonium ylide | Radical Initiator | Methylthio-substituted indolizines | rsc.org |

| Aryl Radical Cyclization | o-bromophenyl-substituted pyrrolylpyridinium salt | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | beilstein-journals.org |

| Thiyl Radical Addition-Cyclization | Dienes, Dienyl amides | Thiols | Substituted cyclopentanes, Pyrrolidines | clockss.org |

Established Classical Approaches for the Indolizine Core (for contextual comparison with advanced methods)

To fully appreciate the advancements in synthetic methodologies, it is essential to consider the classical reactions that have historically formed the bedrock of indolizine chemistry. rsc.org These established routes, while foundational, often require harsh conditions and offer limited scope compared to modern techniques.

The Scholtz reaction , first reported in 1912, is one of the earliest methods for synthesizing the indolizine nucleus. jbclinpharm.orgusp.br The original procedure involved heating 2-methylpyridine (B31789) with acetic anhydride (B1165640) at very high temperatures (200–220°C) to produce a compound Scholtz named "picolide," which upon hydrolysis yielded the indolizine. jbclinpharm.orgijettjournal.orgjbclinpharm.org This method, however, suffers from low yields, the need for high temperatures, and difficulties in creating functionalized derivatives, making it largely obsolete for modern synthesis. usp.br

The Chichibabin (or Tschitschibabin) reaction , discovered in 1927, offers a more general and efficient route. d-nb.inforesearchgate.net This reaction involves the base-catalyzed intramolecular cyclization of N-pyridinium salts that possess an active methylene (B1212753) group (e.g., from a phenacyl or acetonyl group) attached to the nitrogen atom. d-nb.infobeilstein-journals.orgnih.gov The mechanism proceeds through the formation of a pyridinium N-ylide intermediate, which then undergoes an aldol-type condensation followed by dehydration to form the aromatic indolizine ring. d-nb.infobeilstein-journals.org This approach is particularly valuable for preparing 2-alkyl or 2-arylindolizines and has been adapted for various applications, including the synthesis of indolizinones through the solvolysis of specific tetrahydroquinolizinium ylides. nih.govnih.gov

Table 2: Comparison of Classical Indolizine Syntheses

| Reaction | Key Reactants | Conditions | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Scholtz Reaction | 2-methylpyridine derivative, Acetic anhydride | High temperature (200-220°C) | Historically significant | Low yield, harsh conditions, limited scope | jbclinpharm.orgusp.brijettjournal.org |

| Chichibabin Reaction | Pyridine, α-haloketone (forms pyridinium salt) | Base (e.g., K2CO3) | More general, better yields than Scholtz, good for 2-substituted indolizines | - | d-nb.inforesearchgate.netbeilstein-journals.orgnih.gov |

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of unsaturated rings, including the heterocyclic core of indolizidinones. wikipedia.org This metal-catalyzed reaction involves the intramolecular cyclization of a diene, forming a cycloalkene and releasing a small volatile molecule, typically ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely employed due to their high functional group tolerance. organic-chemistry.org

The application of RCM to the synthesis of the indolizine scaffold provides a modular and efficient strategy. For example, a novel approach to indolizin-5-ones involves the creation of an allylic pyridone substrate which then undergoes RCM to construct the six-membered carbocyclic ring. cam.ac.uk Similarly, the enantioselective synthesis of complex derivatives, such as fluorinated indolizidinones, has been successfully achieved using RCM as the key ring-forming step in a multi-step sequence. acs.orgresearchgate.net This reaction is often the crucial step for creating the bicyclic indolizidine skeleton from acyclic precursors. researchgate.net The synthesis of various indolizidine alkaloids and their analogues frequently relies on RCM to form 5-, 6-, and 7-membered heterocyclic rings. researchgate.netelectronicsandbooks.com

Table 3: Examples of RCM in Indolizidinone Synthesis

| Target Scaffold | RCM Precursor | Catalyst | Key Feature | Reference(s) |

|---|---|---|---|---|

| Indolizin-5(3H)-ones | Allylic pyridone dienes | Ruthenium-based | Construction of the carbocyclic ring | cam.ac.uk |

| Fluorinated Indolizidinones | Diene-containing fluorinated pyrrolidines | Hoveyda-Grubbs II | Forms a fluorine-containing tetrasubstituted double bond | acs.orgresearchgate.net |

| Dihydroxylated Indolizidines | Diene from L-pyroglutamic acid | Ruthenium-based | Key step to construct the desired skeleton | researchgate.net |

| 1-deoxy-7,8-di-epi-castanospermine | Ene-ene diene | Ruthenium-based | Forms the indolizidine core | electronicsandbooks.com |

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

The synthesis of complex molecules like this compound is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact and improve safety. seventhgeneration.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemicals, increasing energy efficiency, and employing renewable feedstocks and catalysts. seventhgeneration.comacs.org

Traditional syntheses of the indolizine core, such as the Scholtz reaction, are inherently "ungreen" due to their high energy consumption and often low yields. usp.br In contrast, modern catalytic methods like RCM align better with green principles. Catalytic reactions minimize waste by using small amounts of a catalyst that can facilitate many reaction cycles, which is preferable to stoichiometric reagents that are consumed in the reaction. acs.org

Efforts toward sustainable synthesis of indolizidine alkaloids include the development of domino reactions that proceed under catalyst- and solvent-free conditions, significantly reducing waste and environmental impact. researchgate.net Chemoenzymatic methods, which use enzymes to perform specific chemical transformations, represent another key green strategy. Enzymes operate under mild conditions and can be highly selective, often eliminating the need for protecting groups, which reduces the number of synthetic steps and the amount of waste generated. acs.orgnih.govscispace.com For example, the use of enzymes in the synthesis of antibiotics has streamlined processes, avoided harsh reagents, and eliminated the need for low temperatures and organic solvents. scispace.com The development of syntheses in greener solvents, or ideally no solvent at all, is also a critical goal. skpharmteco.comnih.gov By applying these principles, chemists can develop more sustainable and efficient routes to this compound and its derivatives.

Table 4: Application of Green Chemistry Principles to Indolizine Synthesis

| Green Chemistry Principle | Application in Synthesis | Example Strategy | Reference(s) |

|---|---|---|---|

| 1. Prevent Waste | Minimize byproducts and reaction steps. | One-pot domino reactions; avoiding protecting groups. | researchgate.netnih.gov |

| 2. Atom Economy | Maximize incorporation of reactant atoms into the final product. | Addition reactions and cycloadditions over substitutions/eliminations. | acs.org |

| 5. Safer Solvents & Auxiliaries | Reduce or eliminate hazardous solvents. | Use of water, bio-based solvents, or solvent-free conditions. | researchgate.netskpharmteco.com |

| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Catalytic reactions (e.g., RCM, enzymatic) instead of high-temperature classical methods. | seventhgeneration.comnih.gov |

| 8. Reduce Derivatives | Avoid unnecessary use of protecting/deprotecting groups. | Chemoenzymatic synthesis with highly specific enzymes. | acs.orgscispace.com |

| 9. Catalysis | Use catalytic reagents over stoichiometric ones. | RCM with Ru catalysts; copper-catalyzed cyclizations. | organic-chemistry.orgacs.orgrsc.org |

| 7. Use of Renewable Feedstocks | Utilize starting materials from renewable sources. | Synthesis from bio-based precursors like L-pyroglutamic acid. | researchgate.netscispace.com |

Stereochemical Control and Asymmetric Synthesis of Hexahydroindolizin 7 1h One Derivatives

Diastereoselective Synthetic Methodologies

Diastereoselective synthesis of the hexahydroindolizin-7(1H)-one core often relies on intramolecular cyclization reactions where the formation of new stereocenters is directed by existing ones in the acyclic precursor. Various strategies have been developed to achieve high levels of diastereoselectivity.

One notable method involves a domino synthetic approach for the construction of a functionalized indolizidine core. This strategy can provide the desired framework with a high degree of stereocontrol in excellent yields. Another powerful technique is the fluoride (B91410) ion-induced intramolecular conjugate addition of propargylsilanes to dihydropyridones. This reaction proceeds via an intramolecular Michael addition to furnish allenidene indolizidinones as single diastereomers. The high stereoselectivity is a key advantage of this methodology.

Furthermore, radical cascade reactions that incorporate a 7-exo acyl radical cyclization followed by a 6-exo or 5-exo alkyl radical cyclization have been shown to proceed with outstanding diastereoselectivity. In these reactions, two new stereocenters are created, and remarkably, a single isomeric product is often obtained from each diastereomer of the starting material. The observed stereochemical outcome is consistent with cyclizations proceeding through well-defined chair-like or pseudo-chair-like transition states.

The sequential diastereoselective incorporation of hydroxyl groups into a related hexahydrofuro[3,2-f]indolizin-7(2H)-one system also highlights the ability to build up stereochemical complexity in a controlled manner. Such methods are crucial for the synthesis of highly functionalized and stereochemically rich indolizidinone derivatives.

Enantioselective Approaches in Indolizidinone Synthesis

Achieving enantiocontrol in the synthesis of this compound derivatives is critical for accessing specific biologically active enantiomers. This is typically accomplished through the use of chiral auxiliaries, chiral catalysts, or by starting from enantiopure precursors.

Chiral Auxiliaries and Chiral Catalyst Applications

The use of chiral auxiliaries, which are temporarily incorporated into the synthetic route to direct the stereochemical course of a reaction, is a well-established strategy. These auxiliaries can be removed later in the synthetic sequence and often recycled. While specific applications in the synthesis of the parent this compound are not extensively detailed in readily available literature, the principle is widely applied in asymmetric synthesis.

More recently, the use of chiral catalysts has become a dominant approach for enantioselective synthesis. Organocatalysis, in particular, has emerged as a powerful tool. For instance, the enantioselective intramolecular aza-Michael reaction of conjugated amides bearing a pendant α,β-unsaturated ketone moiety can be catalyzed by a chiral phosphoric acid derivative, such as (S)-TRIP-derived phosphoric acid. This method has been successfully applied to the synthesis of fluorinated indolizidinone derivatives, achieving excellent enantioselectivity. acs.org

| Catalyst/Auxiliary | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| (S)-TRIP-derived phosphoric acid | Intramolecular aza-Michael reaction | Conjugated amide with α,β-unsaturated ketone | 95% | acs.org |

This table is illustrative and based on data for a closely related fluorinated indolizidinone derivative.

Utilization of Enantiopure Starting Materials (e.g., L-proline, dihydropyridone derivatives)

A highly effective strategy for asymmetric synthesis involves the use of enantiopure starting materials, often referred to as the "chiral pool" approach. In this methodology, the inherent chirality of a readily available natural product, such as an amino acid, is transferred to the target molecule.

L-proline, with its rigid cyclic structure and defined stereochemistry, is a particularly valuable chiral precursor for the synthesis of indolizidine alkaloids and their derivatives. The stereocenter of L-proline can be used to control the formation of new stereocenters during the construction of the bicyclic this compound framework. Proline derivatives serve as advanced building blocks, and their chirality can be effectively transmitted through various synthetic transformations.

Chiral 1,4-dihydropyridines also represent a class of valuable enantiopure starting materials. These can be employed in synthetic routes where their inherent chirality directs the stereochemical outcome of subsequent cyclization reactions to form the indolizidinone core. The development of stereoselective syntheses of chiral 1,4-dihydropyridines has therefore been an active area of research, providing access to key intermediates for the asymmetric synthesis of more complex heterocyclic systems.

Substrate-Controlled Stereoselectivity in Cyclization Reactions

In many synthetic strategies towards this compound, the stereochemical outcome of the key cyclization step is dictated by the stereocenters already present in the acyclic precursor. This phenomenon, known as substrate-controlled stereoselectivity, is a powerful tool for the construction of complex molecules.

The conformation of the acyclic precursor during the cyclization event plays a crucial role in determining the relative stereochemistry of the newly formed ring system. For instance, in intramolecular cyclizations, the substituents on the acyclic chain can preferentially adopt specific spatial arrangements to minimize steric interactions, leading to the formation of a single diastereomer.

A clear example of this is seen in radical cascade cyclizations, where the relative configuration of substituents on the starting material directs the formation of the tricyclic product with high diastereoselectivity. The cyclization is believed to proceed through transition states that resemble low-energy conformations of the final ring system, thus translating the stereochemical information of the substrate into the product.

Impact of Reaction Parameters on Stereochemical Outcomes

The stereochemical outcome of a reaction can be highly sensitive to the specific conditions under which it is carried out. Parameters such as temperature, solvent, and the nature of reagents and catalysts can all influence the diastereomeric or enantiomeric ratio of the product.

In the enantioselective synthesis of fluorinated indolizidinone derivatives using an (S)-TRIP-derived phosphoric acid catalyst, the choice of solvent was found to be critical. While the reaction proceeded with high enantioselectivity (95% ee) in chloroform, the use of other solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) was detrimental to the enantioselectivity. acs.org This highlights the significant role of the solvent in the organization of the transition state and the transmission of chiral information from the catalyst to the substrate.

Temperature can also have a profound effect on stereoselectivity. While in the aforementioned synthesis of fluorinated indolizidinones, performing the reaction at 60 °C gave comparable results to room temperature, this is not always the case. acs.org In many stereoselective reactions, lower temperatures lead to higher stereoselectivity due to the greater differentiation in the free energies of the diastereomeric transition states. However, there are also instances of unusual temperature effects where higher temperatures can lead to increased enantioselectivity. A comprehensive understanding of these effects is crucial for optimizing the stereochemical outcome of a given transformation.

Mechanistic Investigations of Reactions Involving Hexahydroindolizin 7 1h One

Elucidation of Reaction Pathways and Identification of Key Intermediates

The synthesis of the hexahydroindolizin-7(1H)-one core and its derivatives can be achieved through various reaction pathways, each characterized by specific key intermediates. One notable approach involves the intramolecular reductive coupling to form the bicyclic indolizidine skeleton. In this pathway, a cyano-aldehyde has been proposed as a crucial intermediate, which upon cyclization, leads to the formation of the indolizidinone ring system. emich.edu

Another well-explored pathway involves domino reactions. For instance, the reaction of arylglyoxals with enamines can lead to the formation of related 7-hydroxy-6,7-dihydro-indol-4(5H)-one derivatives. rsc.org These reactions proceed through a series of steps, likely involving Michael addition and subsequent intramolecular cyclization, highlighting the complexity of the reaction cascade.

Furthermore, the synthesis of structurally similar dihydroquinolinones has been proposed to proceed via a pathway involving a radical intermediate, showcasing the diversity of mechanisms that can be harnessed to construct these heterocyclic systems. nih.gov The identification of these intermediates is often achieved through a combination of spectroscopic techniques, trapping experiments, and computational modeling.

Key Intermediates in Hexahydroindolizinone Synthesis

| Intermediate Type | Precursor(s) | Reaction Type | Ref. |

| Cyano-aldehyde | Amino acid derivatives | Intramolecular reductive coupling | emich.edu |

| Enamine Adduct | Arylglyoxal and enamine | Domino reaction | rsc.org |

| Radical Intermediate | Saturated ketone | Dehydrogenation/Cyclization | nih.gov |

Role of N-Acyliminium Ions in Cyclization Mechanisms

N-acyliminium ions are highly reactive and versatile intermediates that play a pivotal role in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including the this compound core. arkat-usa.org The enhanced electrophilicity of the carbon atom in the N-acyliminium ion, compared to a simple iminium ion, allows for its reaction with a broader range of nucleophiles. arkat-usa.org

The generation of N-acyliminium ions can be achieved through various methods, including the oxidation of N-acyl amines, the Pummerer reaction of α-acylamino sulfoxides, and the acid-catalyzed reaction of amides with carbonyl compounds. Once formed, these ions readily undergo intramolecular cyclization with a suitably positioned nucleophile, such as an alkene, alkyne, or an electron-rich aromatic ring, to construct the bicyclic indolizidine framework. arkat-usa.org

The stereochemical outcome of these cyclization reactions is often highly controlled, making this a powerful strategy for the asymmetric synthesis of alkaloids. The facial selectivity of the nucleophilic attack on the N-acyliminium ion can be influenced by chiral auxiliaries, catalysts, or substrate control. Studies on the cyclization of hydroxylactams bearing both carbon and nitrogen nucleophiles have demonstrated that the reaction pathway can be directed towards the formation of specific indolizidine alkaloids, such as glochidine and glochidicine, by the presence or absence of an acid catalyst. rsc.org

Characterization of Radical Mechanisms in Hexahydroindolizinone Formation

In addition to ionic pathways, radical-mediated reactions offer a powerful alternative for the construction of the this compound scaffold. Radical cyclizations are known for their tolerance of a wide range of functional groups and their ability to form carbon-carbon bonds under mild conditions. researchgate.net

One proposed radical pathway involves the intramolecular reductive coupling of a nitrile and an aldehyde, where radical intermediates are formed on a metal surface, followed by a carbon-carbon bond-forming event to yield the cyclic system. emich.edu Cascade radical cyclizations, where a series of cyclization events are initiated by a single radical, have also emerged as an efficient strategy for the synthesis of complex heterocyclic systems. rsc.org

The formation of related dihydroquinolinones has been mechanistically studied, and a pathway involving a TEMPO-mediated hydrogen abstraction to form a radical intermediate has been proposed. nih.gov This radical then undergoes further transformations to yield the final product. The characterization of these radical intermediates often relies on indirect evidence, such as the stereochemical outcome of the reaction and the products of radical trapping experiments.

Examples of Radical Reactions in Heterocycle Synthesis

| Reaction Type | Key Features | Application | Ref. |

| Intramolecular Reductive Coupling | Formation of C-C bond between two radical centers | Synthesis of indolizidine skeletons | emich.edu |

| Cascade Radical Cyclization | Multiple cyclizations initiated by a single radical | Construction of polycyclic heterocycles | rsc.org |

| TEMPO-mediated Dehydrogenation | Generation of a radical intermediate via H-abstraction | Synthesis of dihydroquinolinones | nih.gov |

Analysis of Pericyclic Reaction Mechanisms

Pericyclic reactions, which proceed through a concerted cyclic transition state, represent another important class of reactions for the synthesis of heterocyclic compounds, including indolizidine derivatives. nih.gov These reactions are often highly stereospecific and can be used to construct multiple stereocenters in a single step.

The Diels-Alder reaction, a [4+2] cycloaddition, has been employed in the synthesis of indolizine (B1195054) precursors. In this approach, a diene containing a nitrogen atom reacts with a dienophile to form a six-membered ring, which can then be further elaborated to the desired hexahydroindolizinone. nih.gov

Electrocyclization reactions, which involve the formation of a sigma bond between the termini of a conjugated pi system, have also been utilized. For instance, the electrocyclization of a 3-butadienylindole can lead to a dihydrocarbazole intermediate, which is structurally related to the indolizine core. nih.gov

Transition State Analysis in the Formation of this compound Scaffolds

The detailed analysis of transition states in the formation of this compound is crucial for a deeper understanding of the reaction mechanism and for predicting the stereochemical outcome. Computational chemistry provides powerful tools to model these transition states and to calculate their energies. youtube.com

However, specific computational studies detailing the transition state analysis for the formation of the this compound scaffold are not widely available in the public domain. Such studies would typically involve the use of quantum mechanical methods, such as density functional theory (DFT), to locate the transition state structure and to calculate the activation energy of the reaction. This information would be invaluable for optimizing reaction conditions and for the rational design of new synthetic routes.

Derivatization and Chemical Transformations of the Hexahydroindolizin 7 1h One Skeleton

Functional Group Interconversions on the Hexahydroindolizinone Core

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. On the hexahydroindolizinone core, FGI is primarily focused on the modification of the existing ketone and the introduction of new functionalities onto the bicyclic framework.

One of the most common FGIs is the reduction of the C7-carbonyl group to a hydroxyl group. This transformation converts the hexahydroindolizin-7(1H)-one into the corresponding hexahydroindolizin-7-ol. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions, potentially leading to either the syn or anti diastereomer. For instance, catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are standard methods for this conversion. The resulting secondary alcohol can then serve as a handle for further derivatization, such as etherification or esterification.

Another important set of interconversions involves reactions at the carbon atoms alpha to the carbonyl group (C6 and C8). Enolate formation at these positions allows for the introduction of various electrophiles. For example, hydroxylation of the enolate can introduce a hydroxyl group at the C6 or C8 position. Subsequent oxidation of this new alcohol could yield a diketone derivative. The synthesis of polyhydroxylated indolizidinone and quinolizidinone derivatives has been achieved through dihydroxylation of unsaturated precursors, demonstrating the feasibility of introducing hydroxyl groups onto the core structure. researchgate.net Similarly, the synthesis of 5- and 7-hydroxy indolizidin-2-one amino acids highlights methods for introducing hydroxyl groups, which can then be further manipulated. nih.gov

The table below summarizes key functional group interconversions applicable to the hexahydroindolizinone skeleton based on established chemical principles.

| Transformation | Reagents/Conditions | Product Functional Group | Notes |

| Ketone Reduction | NaBH₄, MeOH or H₂, Pd/C | Secondary Alcohol (-OH) | Can produce diastereomeric mixtures. |

| α-Hydroxylation | 1. LDA, THF, -78°C; 2. MoOPH | α-Hydroxy Ketone | Introduces a hydroxyl group at C6 or C8. |

| Conversion of Alcohol to Halide | SOCl₂, PBr₃ | Alkyl Halide (-Cl, -Br) | Requires prior reduction of the ketone. |

| Conversion of Alcohol to Azide | 1. MsCl, Et₃N; 2. NaN₃ | Azide (-N₃) | Via mesylate intermediate; proceeds with inversion of stereochemistry (Sₙ2). |

Regioselective Functionalization Strategies

Regioselectivity refers to the preferential reaction at one specific site over other possible positions. For the this compound skeleton, achieving regioselective functionalization is key to synthesizing specific, well-defined derivatives. The primary sites for functionalization are the nitrogen atom, the α-carbons (C6 and C8), and the bridgehead carbon (C8a).

Alkylation reactions often present a challenge in regioselectivity. Under basic conditions, deprotonation can occur at either C6 or C8, leading to a mixture of alkylated products. However, the kinetic enolate is typically formed at the less sterically hindered C6 position, while the thermodynamic enolate is formed at the more substituted C8 position. By carefully choosing the base, solvent, and temperature, one can favor the formation of one enolate over the other. For example, using a bulky base like lithium diisopropylamide (LDA) at low temperatures (-78°C) typically favors the kinetic C6-enolate.

Regioselectivity in the functionalization of related heterocyclic systems, such as 1,3-diazaoxindoles, has been achieved by using different bases. For instance, the use of butyllithium (B86547) can direct alkylation to a specific carbon atom, while other bases might promote N-alkylation. researchgate.net These principles can be applied to the hexahydroindolizinone system to control the site of modification.

Another strategy for regioselective functionalization involves the use of directing groups. A substituent placed at a specific position on the ring can sterically hinder or electronically influence nearby positions, thereby directing incoming reagents to a different, more accessible site.

Key regioselective strategies are outlined in the following table:

| Target Position | Strategy | Example Reagents | Rationale |

| C6 (Kinetic) | Kinetic Enolate Formation | LDA, THF, -78°C | Deprotonation at the less sterically hindered α-carbon is faster at low temperatures. |

| C8 (Thermodynamic) | Thermodynamic Enolate Formation | NaH, THF, reflux | A smaller base and higher temperatures allow equilibration to the more stable, more substituted enolate. |

| Nitrogen (N4) | N-Alkylation/Acylation | Alkyl halide (e.g., CH₃I), NaH | The nitrogen lone pair is nucleophilic, particularly after deprotonation if a protecting group is absent. |

Modifications at Carbonyl and Nitrogen Centers

The carbonyl group and the bridgehead nitrogen atom are the most prominent functional centers in the this compound molecule, offering numerous avenues for modification.

Carbonyl Group Modifications: The C7-ketone is an electrophilic center susceptible to attack by a wide range of nucleophiles.

Reduction: As mentioned previously, reduction to the corresponding alcohol is a common transformation.

Reductive Amination: The ketone can be converted into an amine via reductive amination. researchgate.net This process involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by in-situ reduction (e.g., with sodium cyanoborohydride, NaBH₃CN) to yield a C7-amino substituted indolizidine. This is a powerful method for introducing nitrogen-containing substituents.

Wittig Reaction: The carbonyl can be converted into a carbon-carbon double bond (an exocyclic methylene (B1212753) group) using phosphorus ylides (Wittig reagents). This opens up further possibilities for derivatization via alkene chemistry.

Grignard and Organolithium Addition: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), to the carbonyl group results in the formation of tertiary alcohols at the C7 position, with the simultaneous introduction of a new carbon substituent (R-group).

Nitrogen Center Modifications: The bridgehead nitrogen (N4) is a tertiary amine, and its lone pair of electrons allows it to act as a nucleophile or a base.

N-Alkylation: The nitrogen can be alkylated to form a quaternary ammonium (B1175870) salt. This reaction typically requires a reactive alkylating agent, such as methyl iodide or benzyl (B1604629) bromide. researchgate.net Quaternization significantly alters the electronic properties and solubility of the molecule.

N-Oxidation: Treatment with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine into an N-oxide. N-oxides have distinct chemical reactivity and are often used as intermediates in further transformations.

N-Acylation: While direct acylation of the tertiary nitrogen is not possible, if the synthesis starts from a precursor with a secondary amine before the final ring closure, N-acylation is a viable strategy to introduce amide functionalities. researchgate.net

| Reaction Type | Center | Reagents | Product |

| Reductive Amination | Carbonyl (C7) | RNH₂, NaBH₃CN | C7-Substituted Amine |

| Wittig Reaction | Carbonyl (C7) | Ph₃P=CH₂ | C7-Exocyclic Methylene |

| Grignard Addition | Carbonyl (C7) | R-MgBr, then H₃O⁺ | C7-Tertiary Alcohol |

| N-Alkylation | Nitrogen (N4) | CH₃I | Quaternary Ammonium Salt |

| N-Oxidation | Nitrogen (N4) | m-CPBA | N-Oxide |

Annulation and Ring Expansion Reactions of this compound

Annulation reactions involve the fusion of a new ring onto an existing molecular framework. Starting from the this compound core, annulation strategies can be employed to construct more complex polycyclic systems. A common approach is the Robinson annulation, which could potentially be applied to the enolate of the C7-ketone. ias.ac.in This reaction sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, would fuse a new six-membered ring onto the indolizidinone core.

For example, reacting the enolate of this compound with methyl vinyl ketone (MVK) could initiate a sequence leading to a new carbocyclic or heterocyclic ring fused at the C6-C7 or C7-C8 bond, depending on the enolate used. Such annulation strategies are powerful tools for increasing molecular complexity and exploring new chemical space. chim.itnih.gov

Ring expansion reactions provide a method to convert the bicyclo[4.3.0] system of indolizidinone into larger ring systems, such as quinolizidinones (bicyclo[5.3.0]) or other related frameworks. These reactions often proceed through carbocation rearrangements or the insertion of atoms into the existing ring. youtube.comyoutube.com For instance, a Tiffeneau–Demjanov rearrangement could be envisioned, starting from a C7-aminomethyl derivative, which could potentially lead to the expansion of the five-membered pyrrolidine (B122466) ring. More modern methods involving transition-metal-free ring expansion via selective bond insertion have also been developed for related indolone systems. rsc.orgnih.gov

| Reaction | Description | Potential Precursor | Resulting Structure |

| Robinson Annulation | Michael addition followed by intramolecular aldol condensation. | Enolate of this compound + α,β-unsaturated ketone. | Fused tricyclic system with a new six-membered ring. |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with a carbonyl, followed by cyclization. | A derivative with an appropriate aminoethyl side chain. | Fused aromatic ring system. |

| Ring Expansion | Rearrangement that inserts an atom into one of the rings. | A derivative functionalized alpha to the nitrogen or carbonyl. | Expanded bicyclic system (e.g., quinolizidinone). researchgate.net |

Strategies for Synthetic Diversification and Library Generation

The this compound scaffold is an excellent candidate for the creation of compound libraries for high-throughput screening in drug discovery and chemical biology. The goal of library synthesis is to generate a large number of structurally related compounds in an efficient manner.

One major strategy is parallel synthesis , where the core scaffold is prepared in bulk and then distributed into an array of reaction vessels. In each vessel, a different set of reagents is added to introduce diversity. For example, using a 96-well plate format, the core could be subjected to 96 different primary amines in a reductive amination reaction, rapidly generating a library of 96 distinct C7-amino derivatives.

Another powerful technique is combinatorial chemistry , particularly the "split-and-pool" method. nih.gov In this approach, a solid support (resin bead) is used. The synthesis starts with the resin-bound scaffold. The resin is split into multiple portions, each portion is reacted with a different building block (e.g., an amino acid), and then all portions are pooled back together. This split-pool-react cycle is repeated several times. The result is a library where each bead contains a single, unique compound. The structures of "hit" compounds from screening can be determined by analytical techniques or by using an encoding strategy where each chemical step is recorded by a molecular tag. nih.gov

The chemical transformations discussed in the previous sections form the basis for diversification. A library could be designed to explore variations at multiple positions simultaneously:

R¹ Diversity: Introduced via N-alkylation (if starting from a suitable precursor).

R² Diversity: Introduced at C7 via reductive amination or Grignard addition.

R³ Diversity: Introduced at C6 or C8 via enolate alkylation.

By combining these reactions, a vast number of unique derivatives can be synthesized from the common this compound core, providing a rich source of molecular diversity for biological screening.

Theoretical and Computational Studies of Hexahydroindolizin 7 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic environment of Hexahydroindolizin-7(1H)-one. DFT studies provide detailed information about the molecule's geometry, electronic distribution, and molecular orbitals.

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting the molecule's reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, highlighting nucleophilic sites. Conversely, the LUMO's energy and distribution reveal the molecule's capacity to accept electrons, pointing to electrophilic centers. For this compound, the HOMO is typically localized around the nitrogen atom and the adjacent carbons, while the LUMO is concentrated on the carbonyl carbon and its immediate vicinity. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Calculated Molecular Properties of this compound

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-31G* |

| LUMO Energy | 0.8 eV | B3LYP/6-31G* |

| HOMO-LUMO Gap | 7.3 eV | B3LYP/6-31G* |

Note: The values presented are illustrative and depend on the specific level of theory and basis set used in the calculation.

Conformational Analysis and Exploration of Conformational Landscapes

The flexible bicyclic ring system of this compound can adopt several conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space and to determine the energy barriers between them. This is crucial as the conformation can significantly influence the molecule's reactivity and biological activity.

Computational methods are employed to map the potential energy surface of the molecule, revealing various low-energy conformers. These conformers often differ in the puckering of the six-membered and five-membered rings and the relative orientation of substituents. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated free energies. For this compound, the most stable conformers typically adopt a chair-like or boat-like arrangement for the six-membered ring, with the five-membered ring in an envelope or twist conformation.

Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-N-C8a-C5) |

|---|---|---|

| Chair-Envelope | 0.0 | 175° |

| Chair-Twist | 1.2 | 160° |

| Boat-Envelope | 3.5 | -60° |

Note: These are hypothetical values to illustrate the concept of a conformational landscape.

Computational Prediction of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of this compound in various chemical reactions. By calculating transition state energies and reaction pathways, chemists can anticipate the most likely products of a reaction.

Regioselectivity: In reactions involving multiple potential sites for attack, such as enolate formation, computational methods can predict which position is more likely to react. This is often achieved by calculating the relative energies of the possible intermediates or transition states. For this compound, deprotonation can occur at either the C6 or C8 position. Computational studies can determine the kinetic and thermodynamic acidity of the protons at these positions, thereby predicting the regioselectivity of enolate formation.

Diastereoselectivity: When a reaction can produce multiple stereoisomers, computational chemistry can be used to predict the diastereomeric ratio of the products. This is particularly important in reactions involving the creation of new stereocenters. For example, in the reduction of the carbonyl group of this compound, the hydride can attack from two different faces, leading to two diastereomeric alcohols. By modeling the transition states for both approaches, the preferred direction of attack and the major product can be predicted.

Elucidation of Structure-Reactivity Relationships

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its reactivity. By systematically modifying the structure of this compound in silico (e.g., by adding substituents) and calculating the resulting changes in electronic properties and reactivity, a deeper understanding of these relationships can be achieved.

For instance, the introduction of an electron-withdrawing group near the carbonyl function would be predicted to increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group on the nitrogen atom would enhance the nucleophilicity of the molecule. These structure-activity relationships, derived from computational studies, are invaluable for designing new molecules with desired chemical properties and for optimizing reaction conditions.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution instruments provide detailed information on the chemical environment, connectivity, and stereochemistry of the nuclei.

One-dimensional NMR spectra provide fundamental information about the structure of Hexahydroindolizin-7(1H)-one. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

¹H NMR: The proton spectrum of this compound is expected to show a series of multiplets in the aliphatic region. Protons adjacent to the nitrogen atom (at positions C5 and C8a) would appear downfield compared to other methylene (B1212753) protons due to the inductive effect of the nitrogen. Protons on the carbon atoms alpha to the carbonyl group (C6 and C8) would also be deshielded and shifted downfield.

¹³C NMR: The carbon spectrum provides complementary data. A key signal is the one corresponding to the carbonyl carbon (C7), which is expected to appear significantly downfield (typically >200 ppm). The carbons bonded to the nitrogen (C5 and C8a) would also be readily identifiable in the 50-70 ppm range. The remaining aliphatic carbons would resonate at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Predicted ¹H Multiplicity |

| 1 | ~25 | ~1.5-1.7 | m |

| 2 | ~22 | ~1.8-2.0 | m |

| 3 | ~55 | ~2.8-3.0 | m |

| 5 | ~58 | ~2.9-3.1 | m |

| 6 | ~40 | ~2.3-2.5 | m |

| 7 | ~210 | - | - |

| 8 | ~45 | ~2.4-2.6 | m |

| 8a | ~65 | ~2.7-2.9 | m |

Note: Data are hypothetical and based on typical values for similar structural motifs.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and determining the complete molecular structure, including stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the different spin systems of the bicyclic structure, allowing for the tracing of proton-proton correlations along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is the primary method for assigning the resonances of protonated carbons in the ¹³C NMR spectrum. For instance, the proton signal at ~2.4 ppm could be definitively assigned to C8 by its correlation with the carbon signal at ~45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. It is crucial for identifying quaternary carbons (like the C7 carbonyl) and for piecing together the molecular framework across heteroatoms. Key HMBC correlations would be expected from the protons on C6 and C8 to the carbonyl carbon at C7.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry of the molecule, particularly the relative orientation of the proton at the C8a bridgehead position with respect to other protons in the rings.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H5 ↔ H6, H1 ↔ H2 ↔ H3 | Establishes proton connectivity within each ring system. |

| HSQC | C1-H1, C2-H2, C3-H3, etc. | Assigns protons to their directly bonded carbons. |

| HMBC | H6, H8 ↔ C7 (carbonyl) | Confirms the position of the carbonyl group. |

| HMBC | H5, H3 ↔ C8a | Connects the two ring systems via the bridgehead carbon. |

| NOESY/ROESY | H8a ↔ nearby protons | Determines the cis/trans fusion of the rings and overall stereochemistry. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is essential for unambiguous formula assignment.

For this compound (molecular formula C₈H₁₃NO), standard mass spectrometry would show a molecular ion peak (M⁺) or, more commonly in modern techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (139.19).

HRMS can measure this mass with exceptional precision (typically to within 5 ppm). This allows for the confident determination of the elemental composition. For example, the exact mass of the [M+H]⁺ ion for C₈H₁₃NO is different from that of a potential isomer with a different elemental formula but the same nominal mass, such as C₇H₉N₃O. Analysis of fragmentation patterns can also provide structural clues.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [M+H]⁺ | C₈H₁₄NO⁺ | 140.1070 | 140.1072 |

| [M+Na]⁺ | C₈H₁₃NNaO⁺ | 162.0889 | 162.0891 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a saturated six-membered ring ketone, this peak is typically observed in the range of 1715-1725 cm⁻¹. Other important vibrations include C-H stretching of the aliphatic CH₂ groups (around 2850-3000 cm⁻¹) and the C-N stretching vibration (around 1100-1250 cm⁻¹). Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

| C=O Stretch | Ketone | 1715 - 1725 | Strong |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 3000 | Medium-Strong |

| C-H Bend | Aliphatic (CH₂) | 1450 - 1470 | Medium |

| C-N Stretch | Tertiary Amine | 1100 - 1250 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is most sensitive for compounds with conjugated π-systems.

This compound is a saturated bicyclic ketone and lacks an extensive system of conjugated double bonds. Therefore, it is not expected to show strong absorption in the typical UV range (200-400 nm). The only relevant electronic transition is the weak, symmetry-forbidden n → π* transition of the isolated carbonyl group. This transition typically results in a very weak absorption band at the higher end of the wavelength range, around 270-300 nm.

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. This technique maps the electron density of the atoms in the crystal lattice, yielding a precise three-dimensional model of the molecule.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| C7=O Bond Length (Å) | ~1.21 |

| C8a-N Bond Length (Å) | ~1.47 |

Note: Data are hypothetical and for illustrative purposes.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Separation and Purity Assessment

The comprehensive structural elucidation and characterization of this compound, a bicyclic nitrogen heterocycle, relies on advanced analytical techniques. Among these, chromatographic methods are indispensable for both the separation of stereoisomers and the assessment of purity. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools employed for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

The presence of stereogenic centers in this compound necessitates the use of chiral chromatography to separate its enantiomers. The pharmacological and toxicological properties of enantiomers can differ significantly, making their separation and individual characterization crucial. Chiral HPLC is a primary method for achieving this separation.

The fundamental principle of chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation. The selection of the appropriate CSP is critical and is often based on the structural features of the analyte. For bicyclic alkaloids like this compound, polysaccharide-based CSPs are frequently effective. These CSPs, typically derived from cellulose (B213188) or amylose, are coated or immobilized on a silica (B1680970) support and offer a broad range of enantioselectivity.

Detailed Research Findings:

While specific detailed research findings on the chiral HPLC separation of this compound are not extensively documented in publicly available literature, the general approach for similar indolizidinone derivatives involves screening various chiral columns and mobile phase compositions. The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, significantly influences the separation.

For analogous bicyclic nitrogen heterocycles, successful enantiomeric separations have been achieved using polysaccharide-derived CSPs. The separation mechanism on these phases is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

To illustrate the typical parameters involved in such a separation, the following table presents a hypothetical, yet representative, set of conditions for the chiral HPLC analysis of a generic hexahydroindolizinone.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table represents typical starting conditions for the chiral separation of an indolizidinone derivative. Optimization of the mobile phase composition would be necessary to achieve baseline separation of the enantiomers of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound. It combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Detailed Research Findings:

For this compound, GC-MS analysis can provide crucial information about its purity by detecting any synthetic byproducts or impurities. The retention time of the compound is a characteristic feature under specific chromatographic conditions. The mass spectrum provides a molecular fingerprint, with the molecular ion peak confirming the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, offers valuable structural information that can be used to confirm the identity of the compound.

The fragmentation of cyclic amines and ketones in the mass spectrometer often follows predictable pathways, which can aid in the structural elucidation of this compound. Common fragmentation patterns for such bicyclic systems may involve alpha-cleavage adjacent to the nitrogen atom or the carbonyl group, as well as ring-opening fragmentations.

The following table outlines typical GC-MS parameters for the analysis of a hexahydroindolizinone.

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (5% Phenyl Methyl Siloxane) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ionization | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-400 |

This table represents a standard set of conditions for the GC-MS analysis of a moderately polar, heterocyclic compound. The resulting mass spectrum would be compared against spectral libraries or theoretical fragmentation patterns to confirm the structure of this compound and assess its purity.

Hexahydroindolizin 7 1h One As a Synthetic Precursor and Scaffold in Complex Molecular Architectures

Total Synthesis of Indolizidine Alkaloids and Analogues Incorporating the Hexahydroindolizin-7(1H)-one Core

The indolizidine alkaloid family is a large and structurally diverse group of natural products, many of which exhibit significant biological activities. The this compound core is a common structural motif in many of these compounds, and its strategic use as a synthetic intermediate has enabled the total synthesis of numerous complex alkaloids.

Synthesis of Allopumiliotoxin Alkaloids